molecular formula C16H20N2O5S B3073255 1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid CAS No. 1017421-62-3

1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid

Cat. No. B3073255
CAS RN: 1017421-62-3
M. Wt: 352.4 g/mol
InChI Key: XOTGHLFNKRAWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid” contains several functional groups including a carboxylic acid, a sulfonyl group, a phenyl group, a piperidine ring, and a pyrrolidinone ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The presence of multiple rings in the structure, including a piperidine ring and a pyrrolidinone ring, suggests that this compound could have a complex three-dimensional structure . The sulfonyl group and the carboxylic acid could also contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid could be esterified or reduced, and the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carboxylic acid and the sulfonyl group could contribute to its solubility in water .

properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-15-4-2-10-18(15)13-5-7-14(8-6-13)24(22,23)17-9-1-3-12(11-17)16(20)21/h5-8,12H,1-4,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGHLFNKRAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-((4-(2-Oxopyrrolidin-1-yl)phenyl)sulfonyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.